4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a chlorophenyl group, and a hydroxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and 3-hydroxybenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antinociceptive and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.
3-((4-hydroxyphenyl)amino)propanoic acid: Contains a hydroxyphenyl group and an amino group, similar to the target compound.
Uniqueness
4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21ClN4O3 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-(3-hydroxyanilino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c20-14-4-6-16(7-5-14)23-8-10-24(11-9-23)19(27)21-13-18(26)22-15-2-1-3-17(25)12-15/h1-7,12,25H,8-11,13H2,(H,21,27)(H,22,26) |
InChI Key |
QNTIODOLJSMCHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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